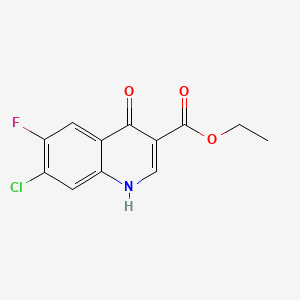

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No. B1621741

Key on ui cas rn:

70458-93-4

M. Wt: 269.65 g/mol

InChI Key: VLOYRWBXBBOLJW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04292317

Procedure details

When R1 in formula I is a vinyl group, the compounds according to the invention can be prepared by either of two processes depending on whether the vinyl substituent in the 1-position is introduced at the beginning of the synthesis process (process A) or at the end of the process (process B). The reaction schemes below show the stages of these two processes for the case where X in formula I is fluorine. The two methods use 7-chloro-3-ethoxycarbonyl-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-quinoline (V) as an intermediate. The intermediate V is obtained by the alkylation of 7-chloro-3-ethoxycarbonyl-6-fluoro-4-oxo-1,4-dihydro-quinoline (IV) with a 2-halogeno-ethanol XCH2 --CH2OH, in which X is a halogen atom, in the presence of a base, for example a neutral alkali metal carbonate. The reaction is suitably carried out at a temperature of from 100° to 120° C., preferably in dimethylformamide (DMF). For each mole of the ester IV, in solution in 5 to 10 times its weight of DMF, an excess of alkali metal carbonate (2 to 3 moles) and an excess of halogeno-ethanol (4 moles) are preferably used. The reaction is complete when the pH of the reaction medium becomes neutral, which, when using bromoethanol, is generally obtained after 4 hours of heating. When chloroethanol is used as the alkylation agent, it is preferred to carry out the reaction in the presence of an alkali metal bromide, such as potassium bromide, in order to increase the reaction rate, the bromide suitably being used in a proportion of 0.1 to 1.0 mole per mole of chloroethanol. After concentration under reduced pressure and dilution with water, the ester V, m.p. 202° C., precipitates; it is then dried and recrystallised, from a suitable solvent. ##STR13##

[Compound]

Name

vinyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

fluorine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

7-chloro-3-ethoxycarbonyl-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-quinoline

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

FF.[Cl:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8](=[O:22])[C:9]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:10][N:11]2[CH2:14][CH2:15][OH:16])=[CH:6][C:5]=1[F:23]>>[Cl:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8](=[O:22])[C:9]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:10][N:11]2[CH2:14][CH2:15][OH:16])=[CH:6][C:5]=1[F:23].[Cl:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8](=[O:22])[C:9]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:10][NH:11]2)=[CH:6][C:5]=1[F:23]

|

Inputs

Step One

[Compound]

|

Name

|

vinyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

fluorine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Step Three

|

Name

|

7-chloro-3-ethoxycarbonyl-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-quinoline

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=C2C(C(=CN(C2=C1)CCO)C(=O)OCC)=O)F

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be prepared by either of two processes

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is introduced at the beginning of the synthesis process (process A) or at the end of the process (process B)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction schemes

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C=C2C(C(=CN(C2=C1)CCO)C(=O)OCC)=O)F

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C=C2C(C(=CNC2=C1)C(=O)OCC)=O)F

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |